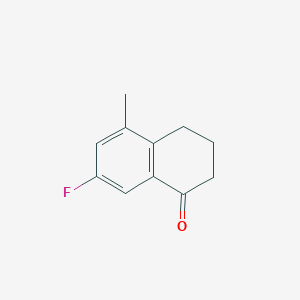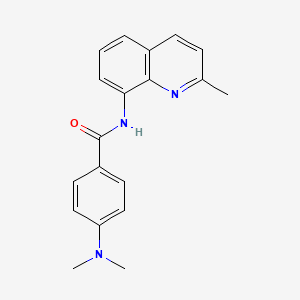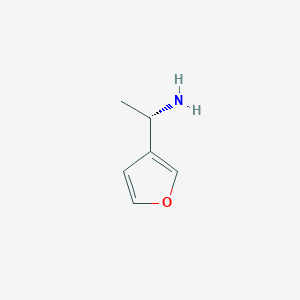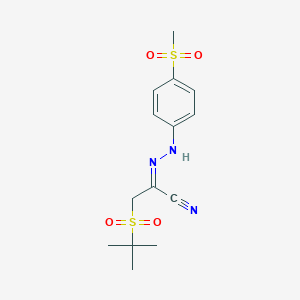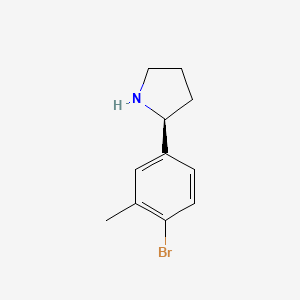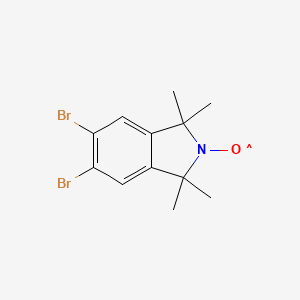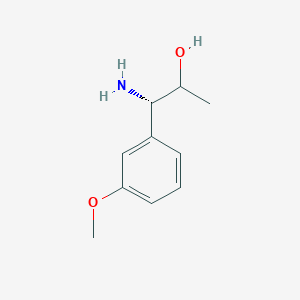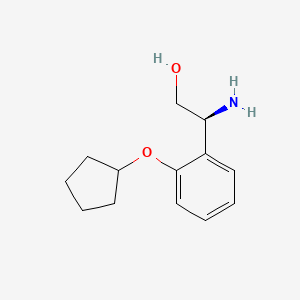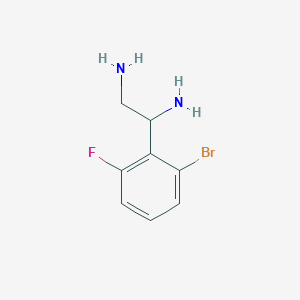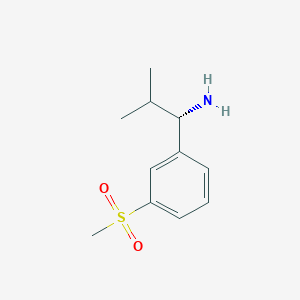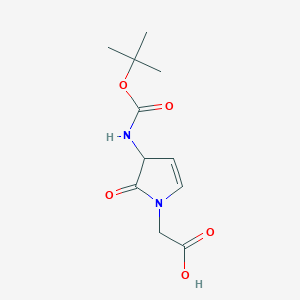
(1S)-1-(5-Methyl(2-furyl))prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(5-Methyl(2-furyl))prop-2-enylamine is an organic compound that belongs to the class of amines It features a furan ring substituted with a methyl group and an allylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Methyl(2-furyl))prop-2-enylamine can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with an appropriate amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(5-Methyl(2-furyl))prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the allylamine side chain can be reduced to form the corresponding saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the allylamine side chain produces a saturated amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound may serve as a ligand in biochemical studies, interacting with specific proteins or enzymes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S)-1-(5-Methyl(2-furyl))prop-2-enylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The furan ring and allylamine side chain can participate in various binding interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(2-Furyl)prop-2-enylamine: Similar structure but lacks the methyl group on the furan ring.
(1S)-1-(5-Methyl(2-thienyl))prop-2-enylamine: Similar structure but with a thiophene ring instead of a furan ring.
(1S)-1-(5-Methyl(2-furyl))prop-2-enol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
(1S)-1-(5-Methyl(2-furyl))prop-2-enylamine is unique due to the presence of both the furan ring and the allylamine side chain. The methyl group on the furan ring can influence the compound’s reactivity and binding interactions, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(1S)-1-(5-methylfuran-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-3-7(9)8-5-4-6(2)10-8/h3-5,7H,1,9H2,2H3/t7-/m0/s1 |
InChI-Schlüssel |
FDIUPLOCSCZDOU-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=CC=C(O1)[C@H](C=C)N |
Kanonische SMILES |
CC1=CC=C(O1)C(C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


